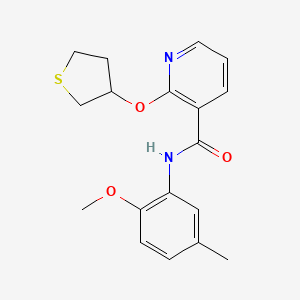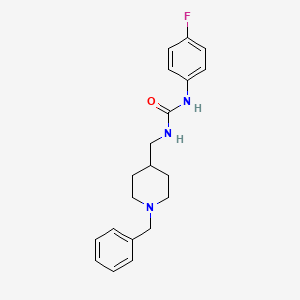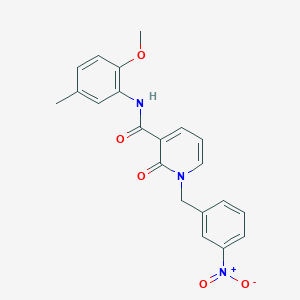
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as MT-7716, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MT-7716 belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors, which are known for their ability to modulate oxidative stress and inflammation. In
Mecanismo De Acción
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide exerts its pharmacological effects by inhibiting the activity of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in the body. ROS are known to contribute to oxidative stress and inflammation, which are implicated in various diseases. By inhibiting NADPH oxidase, this compound can reduce the production of ROS and subsequently reduce oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce oxidative stress and inflammation in various tissues and organs, including the heart, liver, and brain. This compound has also been shown to improve endothelial function, reduce blood pressure, and improve glucose metabolism. These effects are attributed to the ability of this compound to reduce ROS production and subsequent oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has several advantages for lab experiments, including its high purity and yield, and its ability to modulate oxidative stress and inflammation. However, there are some limitations to its use in lab experiments, including its potential toxicity at high doses and the need for further research to fully understand its pharmacological effects.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, including its potential therapeutic applications in various diseases, its mechanism of action, and its safety and toxicity profile. Further research is also needed to optimize the synthesis method of this compound and to develop more potent and selective NADPH oxidase inhibitors. In conclusion, this compound has shown significant promise in scientific research and has the potential to be a valuable therapeutic agent in the future.
Métodos De Síntesis
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is synthesized through a multi-step process that involves the reaction of 2-methoxy-5-methylphenylamine with 3-bromo-1-propanol to form an intermediate compound. This intermediate is then reacted with 3-mercapto-1,2-propanediol to form the final product, this compound. The synthesis of this compound has been optimized for high yield and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has shown promise in various scientific research applications, particularly in the field of cardiovascular disease. Studies have shown that this compound can reduce oxidative stress and inflammation, which are key contributors to the development and progression of cardiovascular disease. This compound has also been studied for its potential therapeutic applications in other diseases such as diabetes, cancer, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-5-6-16(22-2)15(10-12)20-17(21)14-4-3-8-19-18(14)23-13-7-9-24-11-13/h3-6,8,10,13H,7,9,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLCBPJCMMDTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-phenyl 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2732604.png)

![1-[(4-Phenylmethoxybenzoyl)amino]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2732606.png)
![5-cyano-6-({2-[5-cyano-2-methyl-6-(methylsulfanyl)pyridin-3-yl]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B2732607.png)




![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2732617.png)

![2-chloro-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2732619.png)
![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}methylene)malononitrile](/img/structure/B2732622.png)